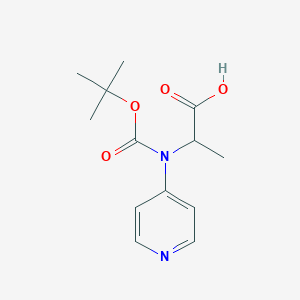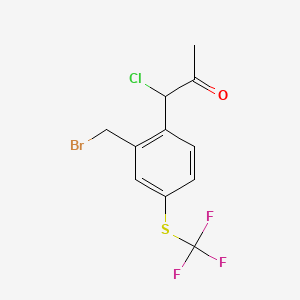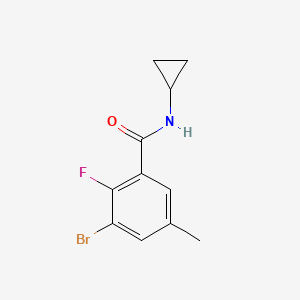
3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide: is an organic compound with the molecular formula C11H11BrFNO and a molecular weight of 272.12 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a cyclopropyl group attached to the nitrogen atom, a fluorine atom at the second position, and a methyl group at the fifth position of the benzamide structure . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated and fluorinated benzamides with biological targets .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine, fluorine, and cyclopropyl groups . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-2-fluoro-N-methylbenzamide
Comparison: Compared to these similar compounds, 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties.
Eigenschaften
Molekularformel |
C11H11BrFNO |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
3-bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide |
InChI |
InChI=1S/C11H11BrFNO/c1-6-4-8(10(13)9(12)5-6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
DBQLICSOIFQZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)F)C(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


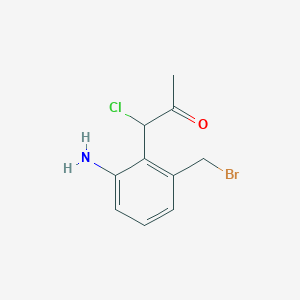
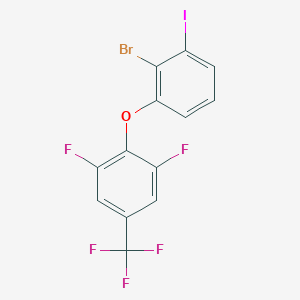
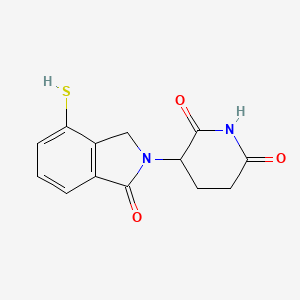
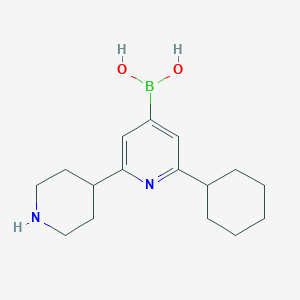
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
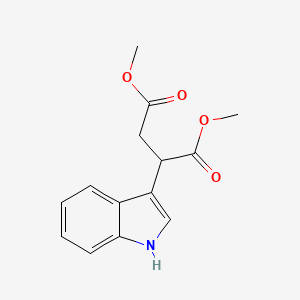
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
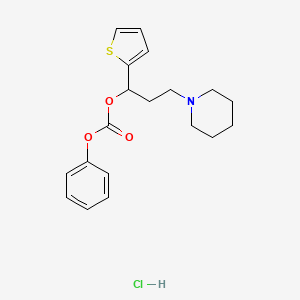
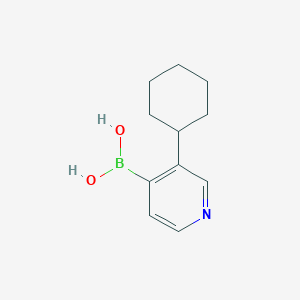
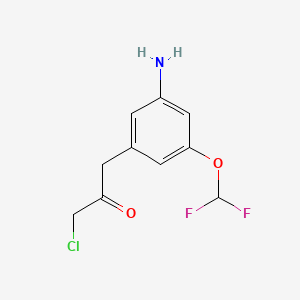
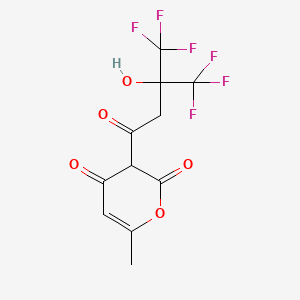
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
